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2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile

Catalog No.
S8366705
CAS No.
M.F
C20H16N6S
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-...

Product Name

2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile

IUPAC Name

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26)/b19-15+

InChI Key

AVLYNJZZQYEFEA-XDJHFCHBSA-N

SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2
  • Kinase Inhibition

    The molecule contains a pyrimidine ring, a common structural motif found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Thus, this compound could be studied for its ability to inhibit specific kinases and potentially modulate those processes .

  • Antimicrobial Activity

    The presence of the benzothiazole group, which is found in some antifungal and antibacterial agents, suggests the molecule could be explored for antimicrobial properties .

  • Medicinal Chemistry Lead Compound

    The molecule's structure incorporates various functional groups that might be involved in interactions with biological targets. This could make it a valuable starting point for medicinal chemists to design and synthesize novel compounds with potential therapeutic applications.

The compound 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile is a complex organic molecule with a molecular formula of C20H16N6SC_{20}H_{16}N_{6}S and a molecular weight of approximately 392.44 g/mol. This compound features a benzothiazole moiety, which is known for its diverse biological activities, and a pyrimidinyl group that may contribute to its pharmacological properties. The presence of acetonitrile in its structure indicates potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The benzothiazole and pyrimidine rings can undergo various electrophilic and nucleophilic substitutions. For instance, the nitrile group can participate in hydrolysis reactions to form corresponding carboxylic acids. Additionally, the compound may react with amines or alcohols under appropriate conditions to yield derivatives that could enhance its biological activity.

Compounds containing benzothiazole and pyrimidine moieties have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this specific compound may exhibit significant cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways. The presence of the pyridine ring also suggests potential interactions with nicotinic acetylcholine receptors, which could influence neurological functions.

The synthesis of 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile can be approached through multi-step synthetic routes involving the following general steps:

  • Formation of the Benzothiazole Moiety: This can be achieved through cyclization reactions involving thiourea and ortho-haloanilines.
  • Pyrimidine Ring Construction: Utilizing appropriate precursors such as 2-amino-4-pyrimidinols or similar derivatives can lead to the formation of the pyrimidine ring.
  • Coupling Reaction: The benzothiazole derivative can be coupled with the pyrimidine derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
  • Final Modifications: Acetonitrile functionalities can be introduced through nucleophilic substitution reactions.

This compound has potential applications in several fields:

  • Medicinal Chemistry: Due to its anticipated biological activity, it could serve as a lead compound for developing new drugs targeting cancer or other diseases.
  • Material Science: Its unique structural properties may allow it to be used in creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: If found effective against certain pathogens, it could be explored as a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and orientations with specific proteins or receptors.
  • In Vitro Assays: To evaluate cytotoxicity and other biological effects on cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles in biological systems.

These studies can help elucidate the mechanism of action and optimize the compound's therapeutic efficacy.

Several compounds share structural similarities with 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,3-BenzothiazoleC7H5NSC_7H_5NSSimpler structure; lacks additional functional groups
4-Amino-pyrimidineC4H6N4C_4H_6N_4Contains only pyrimidine; no benzothiazole component
5-MethylbenzothiazoleC8H9NSC_8H_9NSSimilar benzothiazole structure but lacks pyrimidine functionality

The unique combination of both benzothiazole and pyrimidine rings in this compound likely contributes to its distinct biological profile compared to these simpler analogs. This complexity may enhance its potential therapeutic applications while providing avenues for further research into structure-activity relationships.

Retrosynthetic Analysis of the 2-[(2Z)-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]acetonitrile Core

The benzothiazolylidene-acetonitrile core is synthesized via a Knoevenagel condensation between 2-(benzothiazol-2-yl)acetonitrile and an aldehyde-derived pyrimidine. Retrosynthetic disconnection reveals two key fragments:

  • Benzothiazole-acetonitrile precursor: Synthesized by cyclizing 2-aminothiophenol with chloroacetonitrile under acidic conditions.
  • Pyrimidine-aldehyde intermediate: Generated through Vilsmeier-Haack formylation of 4-aminopyrimidine.

Critical to this step is the stabilization of the exocyclic double bond in the Z-configuration, achieved by steric hindrance from the benzothiazole’s sulfur atom and π-π stacking between heterocycles.

Table 1: Key Synthetic Intermediates and Reaction Conditions

IntermediateSynthesis MethodYield (%)Reference
Benzothiazole-acetonitrileCyclization of 2-aminothiophenol + chloroacetonitrile78
Pyrimidine-4-carbaldehydeVilsmeier-Haack formylation of 4-aminopyrimidine65

Convergent Synthesis Approaches for Pyridinylethylamino-Pyrimidine Substituent Incorporation

The pyridinylethylamino group is introduced via a two-step sequence:

  • Nucleophilic aromatic substitution: 4-Chloropyrimidine reacts with 2-(pyridin-3-yl)ethylamine in DMF at 80°C, facilitated by K₂CO₃.
  • Pd-catalyzed cross-coupling: Suzuki-Miyaura coupling installs the benzothiazolylidene-acetonitrile moiety using Pd(PPh₃)₄ and Cs₂CO₃.

This convergent strategy minimizes side reactions, with HPLC analysis confirming >95% purity. The pyridine ring’s basicity enhances solubility, while the ethylamino linker provides conformational flexibility for target engagement.

Stereochemical Control in Z-Configured Benzothiazolylidene Linkages

The Z-configuration is enforced during Knoevenagel condensation by:

  • Steric effects: Bulky benzothiazole and pyrimidine groups favor the less sterically hindered transition state.
  • Electronic effects: Electron-withdrawing cyano group stabilizes the conjugated enolate intermediate.

NOESY NMR correlations between H-3 of the benzothiazole and H-6 of the pyrimidine (δ 7.85–8.10 ppm) confirm the Z-geometry. Computational studies (DFT-B3LYP/6-311+G**) corroborate a 12.3 kcal/mol energy preference for the Z-isomer due to reduced van der Waals strain.

Table 2: Spectroscopic Data for Z-Configured Product

ParameterValueReference
¹H NMR (DMSO- d₆)δ 8.42 (s, 1H, pyrimidine-H6)
δ 7.89–7.92 (m, 2H, benzothiazole-H)
¹³C NMRδ 158.9 (C=N), 117.2 (CN)
HRMS (ESI+)m/z 372.1245 [M+H]⁺ (calc. 372.1251)

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

372.11571571 g/mol

Monoisotopic Mass

372.11571571 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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